molecular formula C18H12FN3S B2813528 7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol CAS No. 865546-44-7

7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol

Cat. No.: B2813528
CAS No.: 865546-44-7
M. Wt: 321.37
InChI Key: USSFJBLITXZJNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound has a molecular formula of C18H12FN3S and an average mass of 321.371 Da .


Molecular Structure Analysis

The molecular structure of pyrimidines involves a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific structure of “this compound” would include additional phenyl groups and a thiol group, but detailed structural analysis is not available in the current literature.

Scientific Research Applications

Synthesis and Biological Activity

A variety of pyrimidine derivatives, including those with fluorophenyl moieties, have been synthesized and evaluated for their biological activities. These compounds show promise in several areas, such as larvicidal activity, antitumor properties, and antimicrobial activities. For example, certain derivatives have shown significant larvicidal activity against larvae, indicating potential applications in controlling mosquito-borne diseases (Gorle et al., 2016).

Antitumor and Antiviral Nucleosides

Pyrrolo[2,3‐d]pyrimidine derivatives, such as 7-deazapurine nucleosides, are noted for their cytostatic or cytotoxic effects against cancer cells and viruses. These compounds are activated in cancer cells through phosphorylation and can be incorporated into RNA and DNA, inhibiting proteosynthesis and causing DNA damage, respectively. Additionally, sugar-modified derivatives have shown strong antiviral activities, particularly against HCV, with several compounds undergoing clinical trials (Perlíková & Hocek, 2017).

Antioxidant and Antifungal Applications

The synthesis of 7-imino[1,3]selenazolo[4,5-d]pyrimidine-5(4H)-thiones has revealed potent antioxidant and antifungal activities, making them promising candidates for treating candidiasis, cancer, and other diseases. These compounds have been shown to be superior antioxidants to ascorbic acid in certain configurations (Sheikhi-Mohammareh et al., 2020).

Structural and Optical Properties

Research into the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives has highlighted their significance in pharmacophores due to their applications in medicine and nonlinear optics (NLO). DFT studies provide insights into the interactions and electronic properties of these molecules, which are crucial for their pharmacological and optoelectronic applications (Hussain et al., 2020).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties and uses. While pyrimidines have a range of pharmacological effects , the specific safety and hazards associated with “7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol” are not detailed in the current literature.

Future Directions

Pyrimidines and their derivatives continue to be an area of active research due to their wide range of pharmacological effects . Future research may focus on the synthesis, characterization, and potential applications of “7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol” and similar compounds.

Properties

IUPAC Name

7-(4-fluorophenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3S/c19-13-6-8-14(9-7-13)22-10-15(12-4-2-1-3-5-12)16-17(22)20-11-21-18(16)23/h1-11H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSFJBLITXZJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=C2C(=S)N=CN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678145
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.